2,4-Diphenylbut-3-yn-2-ol
Overview
Description
2,4-Diphenylbut-3-yn-2-ol is a chemical compound with the linear formula C16H14O . It has a molecular weight of 222.289 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of this compound has been explored in various studies. For instance, one study discussed the reaction between iodoarenes and acetylenes mediated by palladium . Another study mentioned the alkynylation of aldehydes mediated by zinc and allyl bromide .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C16H14O . The molecular weight of this compound is 222.289 .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in various contexts. For example, one study discussed the reaction of 2-methylbut-3-yn-2-ol with acetylacetone, which yielded a bifuran, ethyl acetoacetate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight of 222.289 and its linear formula C16H14O .Scientific Research Applications
Catalysis and Organic Synthesis
2,4-Diphenylbut-3-yn-2-ol is involved in various catalytic and organic synthesis processes. For instance, the selective dimerization of phenylacetaldehyde into 2,4-diphenylbutanal is catalyzed by ortho-metallated dirhodium(II) compounds. This process illustrates the application of dirhodium(II) complexes in organic catalysis (Fontaine et al., 1995). Moreover, lithium aluminium hydride reduction of 1,1-diphenylbut-2-yn-1-ol demonstrates the solvent effects in reduction reactions, leading to various byproducts (Hartshorn et al., 1977).
Synthesis of Complex Compounds
The compound is also used in the synthesis of complex chemical structures. For example, the synthesis of 6,9-dihydropyrido[1,2-a]indoles through a cascade iodocyclization of 4-(3-methyl-1H-indol-1-yl)-1,1-diphenylbut-2-yn-1-ol derivatives showcases its utility in creating environmentally friendly reactions with high yields (Wang et al., 2016).
Oligomerization and Polymerization
In oligomerization processes, this compound plays a role in the selective production of dimer and trimer products from phenylacetylene. The distribution of these products varies based on factors like reaction temperature and catalyst nature (Chin et al., 1995).
Pharmaceutical and Medicinal Chemistry
The compound is involved in the synthesis of pharmaceuticals and medicinal compounds. For example, the hydroamination of diphenylbutadiyne with secondary N-methyl-anilines using a specific precatalyst, yielding various isomers, highlights its application in creating complex organic molecules (Younis et al., 2016).
Mechanism of Action
Target of Action
It is known that similar compounds, such as triarylyethylene pharmacophore, possess biological activities in estrogen-dependent disorders like breast cancer, infertility, osteoporosis, cns, cardiovascular or lipid malfunctions . These compounds, including tamoxifen, clomiphene, and broparoestrol, are called Selective Estrogen Receptor Modulators (SERMs) .
Mode of Action
Serms, which are structurally similar, are known to modulate the estrogen receptor’s activity . They can act as estrogen receptor agonists or antagonists depending on the tissue type .
Biochemical Pathways
Serms are known to affect various biochemical pathways related to estrogen signaling .
Pharmacokinetics
The compound’s molecular weight is 22228200 , which could influence its bioavailability and pharmacokinetics.
Result of Action
Serms are known to have a variety of effects, including the potential to prevent osteoporosis and reduce the risk of breast cancer in postmenopausal women .
properties
IUPAC Name |
2,4-diphenylbut-3-yn-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-16(17,15-10-6-3-7-11-15)13-12-14-8-4-2-5-9-14/h2-11,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKABQYUTWQPLER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC1=CC=CC=C1)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383169 | |
Record name | 2,4-Diphenyl-but-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5876-69-7 | |
Record name | 2,4-Diphenyl-but-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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